molecular formula C30H32N4O2 B2991415 2-{2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide CAS No. 942863-48-1

2-{2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide

Cat. No.: B2991415
CAS No.: 942863-48-1
M. Wt: 480.612
InChI Key: OSSVRTIQMRSYCQ-UHFFFAOYSA-N
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Description

The compound 2-{2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide is a complex organic molecule that features a benzodiazole ring, a pyrrolidinone ring, and an acetamide group

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. It’s possible that it could interact with biological systems in a variety of ways, depending on its specific chemical properties .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. As with any chemical, it’s important to handle it with care and follow appropriate safety protocols .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide typically involves multiple steps, starting with the preparation of the benzodiazole and pyrrolidinone intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity. For example, the benzodiazole ring can be synthesized through a cyclization reaction involving o-phenylenediamine and a carboxylic acid derivative . The pyrrolidinone ring can be formed via a condensation reaction between a ketone and an amine . The final step involves coupling these intermediates with the acetamide group under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely . Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-{2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the benzodiazole and pyrrolidinone rings, along with the acetamide group, allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O2/c1-20(2)34(24-13-6-5-7-14-24)28(36)19-32-26-16-9-8-15-25(26)31-30(32)23-17-27(35)33(18-23)29-21(3)11-10-12-22(29)4/h5-16,20,23H,17-19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSVRTIQMRSYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N(C5=CC=CC=C5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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